molecular formula C17H27N3O3 B8562982 tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate

tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate

Cat. No.: B8562982
M. Wt: 321.4 g/mol
InChI Key: WTFZEOQEQOZFKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate is a complex organic compound with a unique structure that includes a pyridine ring, a carbamate group, and a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-pyridinylmethylamine with 2-methylbutyl isocyanate under controlled conditions to form the desired carbamate ester. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .

Medicine

In medicine, the compound is explored for its potential therapeutic properties. Its interactions with molecular targets such as enzymes and receptors suggest possible applications in drug development for treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

    Intermetallic Compounds: Metallic alloys with ordered structures, used in high-temperature applications.

Uniqueness

What sets tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical and physical properties .

Properties

Molecular Formula

C17H27N3O3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl N-[3-methyl-1-oxo-1-(pyridin-3-ylmethylamino)pentan-2-yl]carbamate

InChI

InChI=1S/C17H27N3O3/c1-6-12(2)14(20-16(22)23-17(3,4)5)15(21)19-11-13-8-7-9-18-10-13/h7-10,12,14H,6,11H2,1-5H3,(H,19,21)(H,20,22)

InChI Key

WTFZEOQEQOZFKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NCC1=CN=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedure of Example 1, using 1.0 g of 3-(aminomethyl)pyridine, 2.33 g of N-(tert-butoxycarbonyl)-L-isoleucine, 6.95 g of BOP, 11.95 g of Hunig's base and 15 ml of methylene chloride to give 2.1 g of the desired product after chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step Two
Name
Quantity
6.95 g
Type
reactant
Reaction Step Three
Quantity
11.95 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.